molecular formula C22H24FN3O2S B15098342 N-[(2Z)-4-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

N-[(2Z)-4-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

Cat. No.: B15098342
M. Wt: 413.5 g/mol
InChI Key: QPUORKWNEHWCNV-UHFFFAOYSA-N
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Description

N-[(2Z)-4-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a complex organic compound featuring a thiazole ring, a fluorophenyl group, a morpholine moiety, and a methoxyaniline group. This compound is part of the thiazole family, known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated reagents and strong bases like sodium hydride are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[(2Z)-4-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

N-[(2Z)-4-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is unique due to its combination of a thiazole ring with a fluorophenyl group, morpholine moiety, and methoxyaniline group, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H24FN3O2S

Molecular Weight

413.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-(2-morpholin-4-ylethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C22H24FN3O2S/c1-27-20-8-6-19(7-9-20)24-22-26(11-10-25-12-14-28-15-13-25)21(16-29-22)17-2-4-18(23)5-3-17/h2-9,16H,10-15H2,1H3

InChI Key

QPUORKWNEHWCNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)CCN4CCOCC4

Origin of Product

United States

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